molecular formula C14H19NO4S B2699611 Ethyl 2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxylate CAS No. 184169-52-6

Ethyl 2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxylate

Cat. No.: B2699611
CAS No.: 184169-52-6
M. Wt: 297.37
InChI Key: WILDCRINHGRDSX-UHFFFAOYSA-N
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Description

Ethyl 2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxylate is a chemical compound of significant interest in medicinal and organic chemistry research, particularly as a potential synthetic intermediate or building block. Compounds featuring the pyrrolidine scaffold, especially when functionalized with groups like phenylsulfonyl, are extensively investigated for their diverse biological activities and their utility in the synthesis of more complex molecules . The pyrrolidine ring is a privileged structure in drug discovery, known for its ability to contribute to the exploration of pharmacophore space due to its non-planarity and steric constraints. Incorporating a sulfonyl moiety can markedly influence a molecule's electronic properties, polarity, and potential for target binding, making such derivatives valuable for structure-activity relationship (SAR) studies . Researchers are increasingly exploring pyrrolidine derivatives for their potential pharmacological properties. Literature indicates that novel pyrrolidine compounds are frequently evaluated for activities such as analgesic and anti-inflammatory effects, often through mechanisms involving enzyme inhibition . Furthermore, structurally similar sulfonyl-containing pyrrolidine compounds are recognized as key intermediates and impurities in the synthesis of active pharmaceutical ingredients (APIs), such as the migraine medication Eletriptan . As such, this compound may serve as a critical precursor or reference standard in the development and quality control of therapeutic agents. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

ethyl 2-(benzenesulfonylmethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-2-19-14(16)15-10-6-7-12(15)11-20(17,18)13-8-4-3-5-9-13/h3-5,8-9,12H,2,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILDCRINHGRDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC1CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with phenylsulfonyl chloride and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxylate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The pyrrolidine ring may also play a role in binding to biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share core pyrrolidine or pyrrole frameworks with variations in substituents, electronic profiles, and biological relevance. Key differences are highlighted in Table 1 .

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications Reference
Ethyl 2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxylate Pyrrolidine - 2-(Phenylsulfonyl)methyl
- 1-Ethyl carboxylate
C₁₅H₁₉NO₄S Enhanced stability via sulfonyl group; potential enzyme inhibition Hypothetical*
Methyl 1-((benzamido)carbo-N-thioly)-5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate (1c) Pyrrolidine - 4-Phenylsulfonyl
- 2-Methyl carboxylate
- 5-(4-Chlorophenyl)
C₂₉H₂₆ClN₂O₅S₂ Antibacterial activity; complex substituents reduce solubility
Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate Pyrrole - 4-(Pyridinyl-trifluoromethyl-cyano)
- 3-Methyl
- 2-Ethyl carboxylate
C₁₇H₁₅F₃N₂O₂ High electronegativity from CF₃ and cyano groups; used in agrochemical intermediates
Ethyl (2S)-1-[2-(diphenylphosphanyl)phenyl]pyrrolidine-2-carboxylate (103) Pyrrolidine - 2-(Diphenylphosphanyl)phenyl
- 2S-Ethyl carboxylate
C₂₆H₂₈NO₂P Chiral ligand for asymmetric catalysis; phosphine enhances metal coordination
(R,E)-3-[(1-Methylpyrrolidin-2-yl)methyl]-5-[2-(phenylsulfonyl)vinyl]-1H-indole Indole-pyrrolidine hybrid - 5-(Phenylsulfonyl)vinyl
- 3-(Methylpyrrolidinyl)
C₂₂H₂₃N₂O₂S Serotonin receptor modulation (e.g., Eletriptan analogs); sulfonyl group aids binding

Structural analogs are used for comparison.

Key Research Findings and Trends

Electronic and Steric Effects

  • Sulfonyl vs. Phosphanyl Groups : The phenylsulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the diphenylphosphanyl group in 103 , which prioritizes metal coordination .
  • Trifluoromethyl/Cyano Substitutents: Compounds like the pyridine-pyrrole hybrid in exhibit stronger electron-withdrawing effects, favoring applications in environments requiring oxidative stability.

Biological Activity

Ethyl 2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Ethyl 2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxylate features a pyrrolidine ring that is substituted with a phenylsulfonyl group and an ethyl ester. This unique structure contributes to its interaction with various biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The phenylsulfonyl group is known to modulate enzyme activity, potentially inhibiting or altering the function of target proteins. The pyrrolidine ring facilitates binding to biological targets, enhancing the compound's overall activity.

Antimicrobial Activity

Research indicates that Ethyl 2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxylate exhibits antimicrobial properties. Studies have shown it to be effective against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Mechanistic studies indicate that it could interfere with critical signaling pathways involved in cell growth and survival .

Enzyme Inhibition

Ethyl 2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxylate has been studied for its ability to inhibit specific enzymes, such as proteases and kinases, which are crucial in numerous biological processes. This inhibition can lead to downstream effects on cellular functions, including apoptosis and cell cycle regulation .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonamide derivatives, including Ethyl 2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxylate, against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity : In vitro assays on human cancer cell lines revealed that the compound reduced cell viability significantly at micromolar concentrations. Flow cytometry analysis indicated that treated cells underwent apoptosis, which was confirmed by increased levels of cleaved caspases .

Comparative Analysis with Similar Compounds

To understand the unique properties of Ethyl 2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxylate, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-arylsulfonyl-3-acetylindoleSulfonamide groupAnticancer, antimicrobial
Spiro[pyrrolidine-3,3′-oxindoles]Spiro structureNeuroprotective effects

These comparisons highlight the distinct biological activities attributed to the unique structural components of Ethyl 2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxylate.

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